molecular formula C18H22O2 B14700089 1,1'-Peroxybis[2-(propan-2-yl)benzene] CAS No. 27137-90-2

1,1'-Peroxybis[2-(propan-2-yl)benzene]

Cat. No.: B14700089
CAS No.: 27137-90-2
M. Wt: 270.4 g/mol
InChI Key: NWGUOJPIIWLZQA-UHFFFAOYSA-N
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Description

The compound 1,1'-Peroxybis[2-(propan-2-yl)benzene] is a diaryl peroxide characterized by two benzene rings substituted with isopropyl groups at the ortho positions, linked by a peroxide (-O-O-) functional group. Such peroxides are typically employed as initiators in polymerization reactions or as cross-linking agents due to their thermal instability and radical-generating properties.

Properties

CAS No.

27137-90-2

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

1-propan-2-yl-2-(2-propan-2-ylphenyl)peroxybenzene

InChI

InChI=1S/C18H22O2/c1-13(2)15-9-5-7-11-17(15)19-20-18-12-8-6-10-16(18)14(3)4/h5-14H,1-4H3

InChI Key

NWGUOJPIIWLZQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1OOC2=CC=CC=C2C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Peroxybis[2-(propan-2-yl)benzene] typically involves the reaction of 2-(propan-2-yl)phenol with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydroperoxide, which then undergoes a coupling reaction to form the final product. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 2-4 hours .

Industrial Production Methods

In industrial settings, the production of 1,1’-Peroxybis[2-(propan-2-yl)benzene] is scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production with enhanced safety measures and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,1’-Peroxybis[2-(propan-2-yl)benzene] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1’-Peroxybis[2-(propan-2-yl)benzene] has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential effects on biological systems, including its role as an antioxidant.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of 1,1’-Peroxybis[2-(propan-2-yl)benzene] involves the cleavage of the peroxide bond, leading to the formation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins, lipids, and DNA, leading to oxidative stress and cellular damage. The compound’s effects are mediated through pathways involving oxidative stress response and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence lacks direct data on 1,1'-Peroxybis[2-(propan-2-yl)benzene]; however, comparisons can be inferred from structurally related compounds:

Functional Group Comparison: Peroxide vs. Ether/Alcohol Derivatives

  • 1,1'-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(propan-2-ol) (CAS 116-37-0, from ):

    • Structure : Contains ether (-O-) and alcohol (-OH) groups instead of peroxide linkages.
    • Reactivity : Ethers and alcohols are more stable than peroxides, making this compound less reactive under thermal or photolytic conditions.
    • Applications : Used in laboratory research (e.g., as a linker or intermediate) rather than as a radical initiator .
  • 4-Isopropenylphenol (from ): Structure: Features a single benzene ring with an isopropenyl (-C(CH₂)=CH₂) group. Reactivity: Undergoes oxidation or polymerization but lacks the peroxide bridge required for radical initiation. Occurrence: A common degradation byproduct of BPA in ozonation and photocatalytic processes .

Degradation Pathways and Byproducts

Diaryl peroxides like 1,1'-Peroxybis[2-(propan-2-yl)benzene] are prone to homolytic cleavage, generating aryloxy radicals. This contrasts with ozonation byproducts of BPA (e.g., 4-benzoquinone, cis-butenedioic acid), which arise from electrophilic aromatic ring cleavage rather than peroxide decomposition .

Data Table: Key Properties of Compared Compounds

Compound Name Functional Group Reactivity Profile Primary Applications Stability
1,1'-Peroxybis[2-(propan-2-yl)benzene] Peroxide (-O-O-) Radical initiation, polymerization Polymer chemistry, cross-linking Thermally unstable
1,1'-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(propan-2-ol) Ether (-O-), Alcohol (-OH) Low reactivity, hydrogen bonding Laboratory research, intermediates High
4-Isopropenylphenol Isopropenyl (-C(CH₂)=CH₂) Oxidation, polymerization Degradation byproduct Moderate

Research Findings and Limitations

  • Thermal Stability : Diaryl peroxides like 1,1'-Peroxybis[2-(propan-2-yl)benzene] are less stable than ether or alcohol derivatives, decomposing at lower temperatures to release reactive radicals .
  • Synthetic Utility: The peroxide’s ability to initiate radical chain reactions distinguishes it from non-peroxide analogs, which are more suited for non-reactive applications .

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